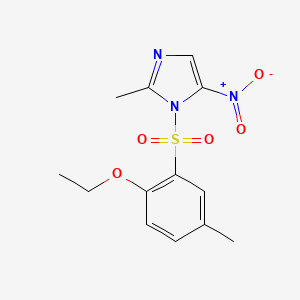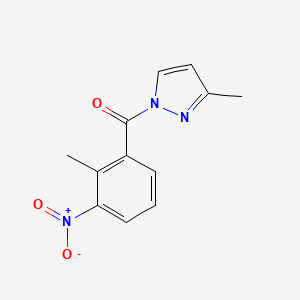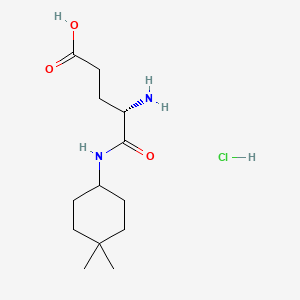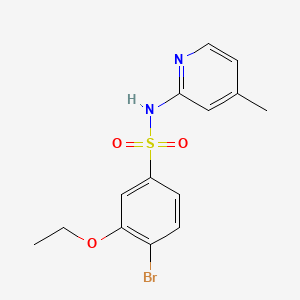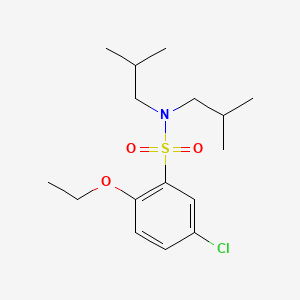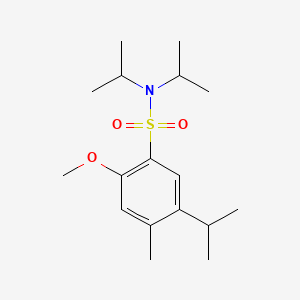
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide, also known as TMB-4, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TMB-4 is a sulfonamide compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is not fully understood, but it is believed to act as a sulfonamide inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in many physiological processes, including the regulation of pH in the body. This compound's ability to inhibit carbonic anhydrase may be responsible for its anticancer properties.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in any experiments involving the compound.
Zukünftige Richtungen
There are several future directions for research involving 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide. One area of potential investigation is in the development of this compound as a cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo, as well as its potential side effects and toxicity. Additionally, this compound's potential as a treatment for other diseases, such as inflammatory diseases, should be further explored. Finally, the development of new and more efficient synthesis methods for this compound could help to facilitate further research into this promising compound.
Synthesemethoden
The synthesis of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide involves several steps, including the reaction of p-anisidine with formaldehyde and subsequent alkylation with isopropyl bromide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has shown promise is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-N,N,5-tri(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-11(2)15-10-17(16(21-8)9-14(15)7)22(19,20)18(12(3)4)13(5)6/h9-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUNSJQVIYRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C(C)C)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
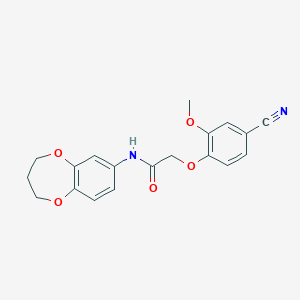
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)

